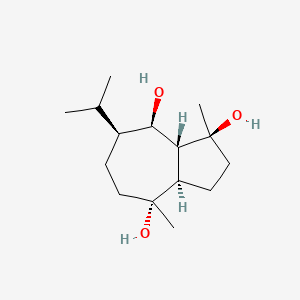
Methyl 4-(2,4-dichloro-5-fluorophenyl)-2,4-dioxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(2,4-dichloro-5-fluorophenyl)-2,4-dioxobutanoate, also known as DFB, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is a member of the family of β-keto esters and has been studied extensively for its potential use as a building block in the synthesis of various organic compounds.
Wirkmechanismus
Methyl 4-(2,4-dichloro-5-fluorophenyl)-2,4-dioxobutanoate is known to inhibit the activity of various enzymes, including acetylcholinesterase, which plays a role in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which can improve cognitive function and memory.
Biochemical and Physiological Effects:
Studies have shown that Methyl 4-(2,4-dichloro-5-fluorophenyl)-2,4-dioxobutanoate can cross the blood-brain barrier and accumulate in the brain, where it exerts its effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and other neurological disorders. Additionally, Methyl 4-(2,4-dichloro-5-fluorophenyl)-2,4-dioxobutanoate has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 4-(2,4-dichloro-5-fluorophenyl)-2,4-dioxobutanoate has several advantages as a research tool, including its high purity and stability, which make it easy to work with in the laboratory. However, its high cost and limited availability may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on Methyl 4-(2,4-dichloro-5-fluorophenyl)-2,4-dioxobutanoate. One area of interest is the development of new drugs based on the structure of Methyl 4-(2,4-dichloro-5-fluorophenyl)-2,4-dioxobutanoate. Researchers are also interested in studying the effects of Methyl 4-(2,4-dichloro-5-fluorophenyl)-2,4-dioxobutanoate on other enzymes and pathways in the brain, as well as its potential use in the treatment of other neurological disorders. Additionally, there is interest in studying the potential use of Methyl 4-(2,4-dichloro-5-fluorophenyl)-2,4-dioxobutanoate in the synthesis of new organic compounds and materials.
Conclusion:
In conclusion, Methyl 4-(2,4-dichloro-5-fluorophenyl)-2,4-dioxobutanoate is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on Methyl 4-(2,4-dichloro-5-fluorophenyl)-2,4-dioxobutanoate may lead to the development of new drugs and materials that could have a significant impact on various fields.
Synthesemethoden
The synthesis of Methyl 4-(2,4-dichloro-5-fluorophenyl)-2,4-dioxobutanoate involves the reaction between 2,4-dichloro-5-fluorobenzoyl chloride and methyl acetoacetate in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out at room temperature. The resulting product is then purified through a series of chromatographic techniques to obtain pure Methyl 4-(2,4-dichloro-5-fluorophenyl)-2,4-dioxobutanoate.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(2,4-dichloro-5-fluorophenyl)-2,4-dioxobutanoate has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, Methyl 4-(2,4-dichloro-5-fluorophenyl)-2,4-dioxobutanoate has been shown to have potential as a lead compound for the development of new drugs. It has been studied for its potential use in the treatment of cancer, Alzheimer's disease, and other neurological disorders.
Eigenschaften
IUPAC Name |
methyl 4-(2,4-dichloro-5-fluorophenyl)-2,4-dioxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2FO4/c1-18-11(17)10(16)4-9(15)5-2-8(14)7(13)3-6(5)12/h2-3H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUPTZXLUMDIRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)CC(=O)C1=CC(=C(C=C1Cl)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2FO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2,4-dichloro-5-fluorophenyl)-2,4-dioxobutanoate | |
CAS RN |
153653-98-6 |
Source


|
| Record name | METHYL 4-(2,4-DICHLORO-5-FLUOROPHENYL)-2,4-DIOXOBUTANOATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(fluoromethoxy)phenyl]acetamide](/img/structure/B599437.png)










